3-tert-butyl-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-butyl-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a tert-butyl group, and a hydroxyphenyl moiety. Its molecular formula is C23H34N4O2, and it has a molecular weight of 398.553 g/mol .
Preparation Methods
The synthesis of 3-tert-butyl-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 3-tert-butyl-1H-pyrazole-5-carbohydrazide with 3-hydroxybenzaldehyde under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
3-tert-butyl-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to each reaction type .
Scientific Research Applications
3-tert-butyl-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-tert-butyl-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
3-tert-butyl-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can be compared with similar compounds such as:
3-tert-butyl-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1-phenyl-1H-pyrazole-5-carbohydrazide: This compound has a naphthyl group instead of a hydroxyphenyl group, which may alter its chemical reactivity and biological activity.
3-tert-butyl-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide: The presence of additional methyl groups in this compound can affect its steric properties and interactions with other molecules.
The uniqueness of 3-tert-butyl-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-tert-butyl-N-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-15(2,3)13-8-12(17-18-13)14(21)19-16-9-10-5-4-6-11(20)7-10/h4-9,20H,1-3H3,(H,17,18)(H,19,21)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGXQQVYERUPTR-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.